Benzo[d]isothiazole-4-carbaldehyde
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Overview
Description
Benzo[d]isothiazole-4-carbaldehyde is a heterocyclic compound that features a fused benzene and isothiazole ring system with an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-amidoarylthiols under oxidative conditions to form the isothiazole ring . The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of benzo[d]isothiazole-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and appropriate solvents.
Major Products:
Oxidation: Benzo[d]isothiazole-4-carboxylic acid.
Reduction: Benzo[d]isothiazole-4-methanol.
Substitution: Various substituted benzo[d]isothiazole derivatives depending on the substituents introduced.
Scientific Research Applications
Benzo[d]isothiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[d]isothiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. For example, benzo[d]isothiazole derivatives have been shown to inhibit the sodium glucose co-transporter 2 (SGLT2), which is a target for antidiabetic drugs . The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, leading to changes in biological activity .
Comparison with Similar Compounds
Benzo[d]isothiazol-3(2H)-ones: These compounds feature a hydroxyl group at the 3-position and are known for their biological activity, including antimalarial properties.
Benzothiazoles: These compounds have a similar benzene-thiazole fused ring system but differ in the position and type of functional groups.
Uniqueness: Benzo[d]isothiazole-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position, which allows for further functionalization and derivatization. This structural feature makes it a versatile intermediate in the synthesis of various bioactive molecules and materials .
Biological Activity
Benzo[d]isothiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a fused benzene and isothiazole ring with an aldehyde functional group at the 4-position. This unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of bioactive compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have reported its cytotoxic effects against various cancer cell lines.
- Antidiabetic Activity : It has been identified as an inhibitor of sodium glucose co-transporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases like Alzheimer's disease through acetylcholinesterase inhibition.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or modulate receptor activities. For instance, it has been shown to inhibit SGLT2, contributing to its antidiabetic effects. Additionally, derivatives of this compound have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting potential for cognitive enhancement in neurodegenerative conditions .
Anticancer Activity
A study evaluated the cytotoxic effects of various benzo[d]isothiazole derivatives against leukemia cell lines. The results indicated that these compounds exhibited significant growth inhibition, with some derivatives showing IC50 values as low as 4-9 µM against human CD4(+) lymphocytes . Another study highlighted the antiproliferative effects against solid tumor-derived cell lines, emphasizing the compound's potential in cancer therapy .
Antidiabetic Effects
This compound has been linked to diabetes management through its role as an SGLT2 inhibitor. This mechanism helps lower blood glucose levels by preventing glucose reabsorption in the kidneys, thus promoting its excretion .
Neuroprotective Effects
In neuropharmacological studies, derivatives containing benzo[d]isothiazole cores have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease. For example, a derivative displayed an IC50 value of 2.7 µM in inhibiting acetylcholinesterase activity .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Type | Biological Activity | IC50 Values (µM) |
---|---|---|
Benzo[d]isothiazole derivatives | Anticancer (leukemia) | 4-9 |
SGLT2 inhibitors | Antidiabetic | Not specified |
Acetylcholinesterase inhibitors | Neuroprotective (Alzheimer's) | 2.7 |
Properties
IUPAC Name |
1,2-benzothiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULSLSMTXGBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379259-81-0 |
Source
|
Record name | benzo[d]isothiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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